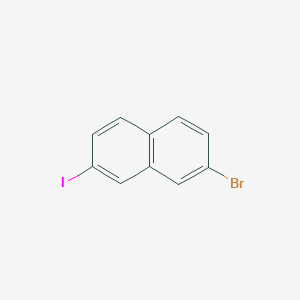
2-Bromo-7-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the 2nd and 7th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodonaphthalene typically involves the bromination and iodination of naphthalene derivatives. One common method is the sequential halogenation of naphthalene, where bromine is first introduced at the 2nd position, followed by iodination at the 7th position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, biaryl compounds, and other functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-iodonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-iodonaphthalene involves its reactivity towards various chemical reagents and its ability to form stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-iodonaphthalene: Another halogenated naphthalene derivative with bromine and iodine atoms at different positions.
2-Bromonaphthalene: A simpler derivative with only a bromine atom at the 2nd position.
7-Iodonaphthalene: A derivative with only an iodine atom at the 7th position.
Uniqueness
2-Bromo-7-iodonaphthalene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated naphthalene derivatives. This unique structure allows for selective functionalization and the formation of diverse products in organic synthesis.
Eigenschaften
Molekularformel |
C10H6BrI |
|---|---|
Molekulargewicht |
332.96 g/mol |
IUPAC-Name |
2-bromo-7-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
InChI-Schlüssel |
ZATOVSAAKCDNBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



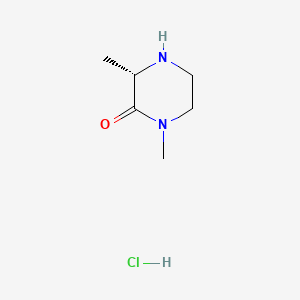
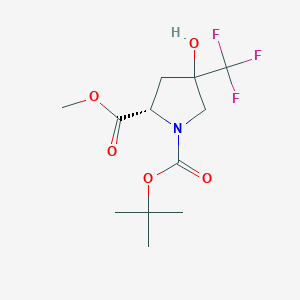
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
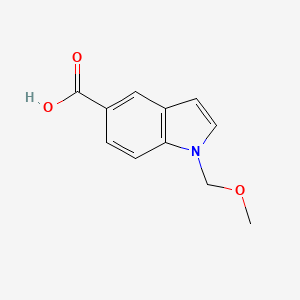
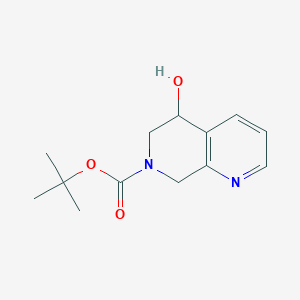
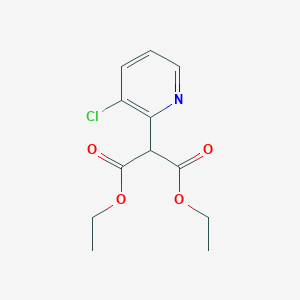
![N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)

![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
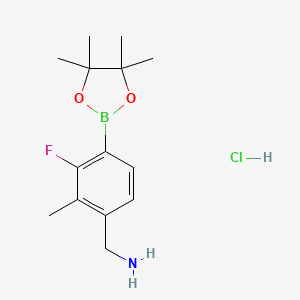
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
